molecular formula C23H22N4O2S B3930032 5-[4-(benzylamino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide

5-[4-(benzylamino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide

Cat. No.: B3930032
M. Wt: 418.5 g/mol
InChI Key: RHKZGUMOZJXXBH-UHFFFAOYSA-N
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Description

    Reactants: 4-(benzylamino)phthalazine and 2-dimethylbenzenesulfonyl chloride.

    Conditions: Reaction in the presence of a base such as triethylamine.

    Product: 5-[4-(benzylamino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(benzylamino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the phthalazine core. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then subjected to further functionalization to introduce the benzylamino and sulfonamide groups.

  • Formation of Phthalazine Core

      Reactants: Phthalic anhydride and hydrazine.

      Conditions: Reflux in ethanol or another suitable solvent.

      Product: Phthalazine.

Chemical Reactions Analysis

Types of Reactions

5-[4-(benzylamino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Comparison with Similar Compounds

Similar Compounds

    Azelastin: An antihistamine with a phthalazine core.

    Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor.

    Hydralazine: An antihypertensive agent.

Uniqueness

5-[4-(benzylamino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other phthalazine derivatives. Its ability to inhibit BRD4 and other molecular targets makes it a promising candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

5-[4-(benzylamino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-16-12-13-18(14-21(16)30(28,29)24-2)22-19-10-6-7-11-20(19)23(27-26-22)25-15-17-8-4-3-5-9-17/h3-14,24H,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKZGUMOZJXXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCC4=CC=CC=C4)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[4-(benzylamino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide
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5-[4-(benzylamino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide

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